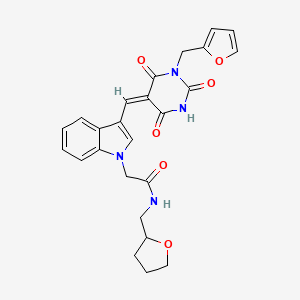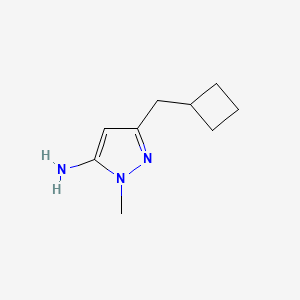
2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate typically involves multiple steps. One common method starts with the preparation of the chromene core, followed by the introduction of the benzoyloxy groups. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium metabisulfite. The reaction temperatures are usually maintained around 60°C for optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high purity and yield. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where reagents like benzoyl chloride are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its role in developing new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the production of advanced materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate involves its interaction with various molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also interacts with cellular pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer properties.
Benzofuran derivatives: Used in the synthesis of various pharmaceuticals.
Flavonoids: Known for their antioxidant activities.
Uniqueness
What sets 2-(4-(Benzoyloxy)phenyl)-4-oxo-4h-chromene-5,7-diyl dibenzoate apart is its unique combination of benzoyloxy and chromene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C36H22O8 |
|---|---|
Peso molecular |
582.6 g/mol |
Nombre IUPAC |
[4-(5,7-dibenzoyloxy-4-oxochromen-2-yl)phenyl] benzoate |
InChI |
InChI=1S/C36H22O8/c37-29-22-30(23-16-18-27(19-17-23)41-34(38)24-10-4-1-5-11-24)43-31-20-28(42-35(39)25-12-6-2-7-13-25)21-32(33(29)31)44-36(40)26-14-8-3-9-15-26/h1-22H |
Clave InChI |
VOTBHILUEXLILR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C=C(C=C4OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



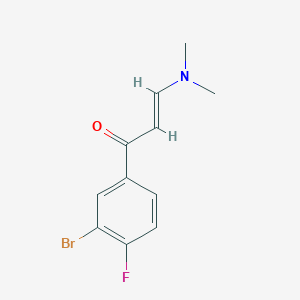

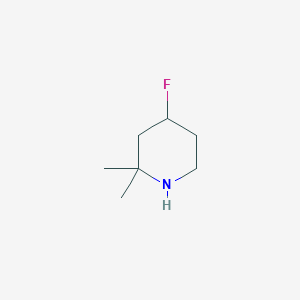
![4-[5-(2-Methyl-3-phenyl-allylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric acid](/img/structure/B13074209.png)
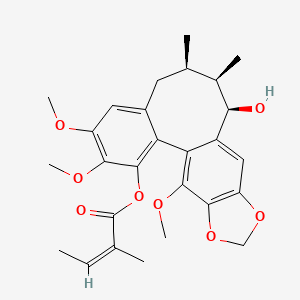

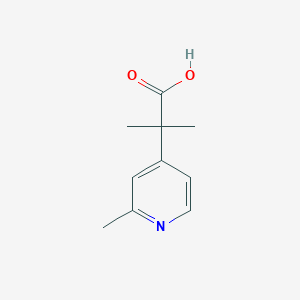
![3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B13074221.png)
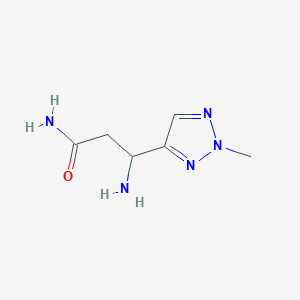
![(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B13074230.png)
